3-Ethoxy-5-methylbenzaldehyde

Description

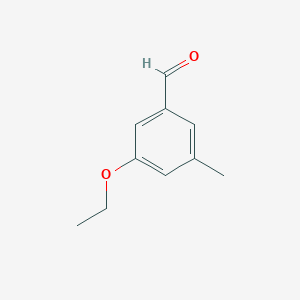

3-Ethoxy-5-methylbenzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with an ethoxy group (-OCH₂CH₃) at position 3 and a methyl group (-CH₃) at position 4. Its molecular formula is C₁₀H₁₂O₂, with a molecular weight of 164.20 g/mol.

Properties

Molecular Formula |

C10H12O2 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

3-ethoxy-5-methylbenzaldehyde |

InChI |

InChI=1S/C10H12O2/c1-3-12-10-5-8(2)4-9(6-10)7-11/h4-7H,3H2,1-2H3 |

InChI Key |

AZAWFXGSRHBBIT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C=O)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-Ethoxy-5-methylbenzaldehyde

Alkylation of Hydroxybenzaldehydes Using Dialkyl Sulfates

One of the most effective and well-documented methods for preparing alkoxy-substituted benzaldehydes, including ethoxy derivatives, involves the alkylation of hydroxybenzaldehydes with dialkyl sulfates in the presence of a base such as potassium carbonate. This method has been patented and studied extensively for related compounds such as 2-ethoxy-5-methoxybenzaldehyde, which shares structural similarity with this compound.

Reaction Overview

- Starting material: 2-hydroxy-5-methoxybenzaldehyde or analogous hydroxybenzaldehydes.

- Reagents: Dialkyl sulfate (e.g., diethyl sulfate for ethoxy group introduction), potassium carbonate as base.

- Conditions: Reaction typically carried out at temperatures between room temperature and 120 °C, often near the boiling point of the solvent if used.

- Solvents: Optional; inert solvents such as acetone, diethyl ether, dioxane, tetrahydrofuran, or methyl ethyl ketone are preferred to avoid side reactions.

- Workup: After completion, the reaction mixture is poured into water to precipitate the product, which can be isolated by filtration and drying.

Key Advantages

- High yields (up to ~97.5% reported for similar compounds).

- Economical reagents (commercially available dialkyl sulfates and potassium carbonate).

- Mild reaction conditions.

- Minimal purification required as product precipitates directly.

Example from Patent Literature

| Parameter | Details |

|---|---|

| Starting material | 2-hydroxy-5-methoxybenzaldehyde (15.2 g) |

| Base | Potassium carbonate (16.6 g) |

| Alkylating agent | Diethyl sulfate (61 g) |

| Temperature | 100 °C |

| Reaction time | Minutes to hours depending on conditions |

| Yield | 97.5% (53 g) |

| Product melting point | 47-48 °C |

| Analysis (C, H) found/calcd | C: 66.58/66.67%; H: 6.74/6.67% |

This method can be adapted for this compound by selecting the corresponding hydroxy-methylbenzaldehyde precursor and applying similar alkylation conditions.

Regiospecific Hydroxymethylation and Subsequent Functionalization

Another approach involves the synthesis of hydroxymethyl derivatives of phenols, which can be converted into benzaldehydes. This method is more indirect and involves:

- Reaction of phenols with paraformaldehyde in the presence of catalysts such as stannic chloride and tri-n-butylamine in toluene.

- Formation of hydroxymethylphenols, which can be oxidized to the corresponding benzaldehydes.

- Subsequent alkylation steps to introduce ethoxy groups if necessary.

This approach is useful for synthesizing hydroxymethyl derivatives with regioselectivity but tends to be more complex and less direct than the dialkyl sulfate alkylation method.

Other Alkylation Techniques

Earlier methods used methyl iodide for methylation of hydroxybenzaldehydes but were less economical and had lower yields (~40%). The dialkyl sulfate method replaced these due to cost-effectiveness and higher yields. No significant alternative methods for ethylation have been reported with comparable efficiency and practicality.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Alkylating Agent | Base | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Dialkyl sulfate alkylation | 2-hydroxy-5-methoxybenzaldehyde | Diethyl sulfate | Potassium carbonate | Acetone, dioxane, or none | 25-120 °C | Up to 97.5 | High yield, mild conditions, direct precipitation |

| Methyl iodide methylation | 2-hydroxy-5-methoxybenzaldehyde | Methyl iodide | Sodium methoxide | Methanol | Reflux | ~40 | Expensive reagent, low yield, difficult recovery |

| Hydroxymethylation + oxidation | Phenols | Paraformaldehyde (for hydroxymethylation) | Acid or base catalysts | Toluene (with SnCl4, tri-n-butylamine) | Room temp to reflux | Moderate | Regiospecific aldehydes, more steps involved |

Analytical and Research Data

The alkylation reactions are typically monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine conversion and purity. The products such as this compound are characterized by:

- Melting point determination.

- Elemental analysis (carbon and hydrogen content).

- Nuclear magnetic resonance (NMR) spectroscopy.

- Mass spectrometry (MS).

- Infrared (IR) spectroscopy.

These analytical methods confirm the structure and purity of the synthesized compound.

Summary and Recommendations

The most efficient and practical method for preparing this compound is the alkylation of the corresponding hydroxy-methylbenzaldehyde with diethyl sulfate in the presence of potassium carbonate. This method offers:

- High yields (up to 97.5%).

- Economical and commercially available reagents.

- Mild reaction conditions with minimal side reactions.

- Straightforward workup and product isolation.

Alternative methods involving hydroxymethylation of phenols followed by oxidation and alkylation are more complex and less efficient for this target compound.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-5-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy or methyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

Oxidation: 3-Ethoxy-5-methylbenzoic acid.

Reduction: 3-Ethoxy-5-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Ethoxy-5-methylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-methylbenzaldehyde involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of certain biochemical pathways. The ethoxy and methyl groups play a crucial role in determining its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 3-Ethoxy-5-methylbenzaldehyde and related compounds:

Physicochemical Properties

- Lipophilicity : The methyl group in this compound increases hydrophobicity compared to 3-Ethoxy-5-hydroxybenzaldehyde, which has a polar hydroxy group. This difference may influence solubility in organic solvents like chloroform or ethyl acetate .

- Thermal Stability : Intramolecular hydrogen bonding in 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde enhances stability, a feature absent in the ethoxy-methyl analog. This could affect melting points or storage conditions .

Biological Activity

3-Ethoxy-5-methylbenzaldehyde is an aromatic aldehyde characterized by its ethoxy and methyl substituents on the benzene ring. This compound has garnered interest in various fields, including medicinal chemistry and biological research, due to its potential biological activities. This article aims to summarize the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C11H14O2

- Molecular Weight : 178.23 g/mol

- Structure : The compound features an ethoxy group (-OCH2CH3) and a methyl group (-CH3) attached to a benzaldehyde backbone.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the ethoxy group can enhance lipophilicity, potentially increasing membrane permeability and bioavailability.

Interaction with Enzymes

Research indicates that this compound may inhibit specific enzymes, affecting metabolic pathways. For instance, it has been suggested that this compound can interact with monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters.

Modulation of Receptor Activity

The compound may also modulate receptor activity, influencing physiological responses. Its structural features allow for potential binding to various receptor sites, which could alter signaling pathways involved in inflammation or cancer progression.

Research Applications

This compound has several applications in scientific research:

- Medicinal Chemistry : It serves as a precursor for synthesizing pharmaceutical compounds with potential therapeutic effects.

- Biological Studies : The compound is used in enzyme inhibition studies and as a probe for investigating metabolic pathways.

- Industrial Applications : It is utilized in producing specialty chemicals and agrochemicals.

Case Studies and Findings

Comparative Analysis with Similar Compounds

In comparison to structurally similar compounds such as 3-Ethoxy-4-fluorobenzaldehyde and 4-Fluoro-5-methylbenzaldehyde, this compound exhibits distinct reactivity and solubility characteristics due to its unique substituent arrangement. This uniqueness may enhance its biological activity compared to its analogs.

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3-Ethoxy-4-fluorobenzaldehyde | C11H12F1O2 | Moderate enzyme inhibition |

| This compound | C11H14O2 | High potential for enzyme inhibition and antimicrobial activity |

| 4-Fluoro-5-methylbenzaldehyde | C9H9F1O | Limited biological activity compared to others |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.